molecular formula C11H17BN2O2 B1371743 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1052686-67-5

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1371743
CAS No.: 1052686-67-5
M. Wt: 220.08 g/mol
InChI Key: COBZMDPXIDGRHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method includes the reaction of 2-methyl-5-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the boronate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: For converting boronate esters to boronic acids.

Major Products

    Aryl or Vinyl Derivatives: Formed through coupling reactions.

    Boronic Acids: Resulting from oxidation reactions.

Scientific Research Applications

Organic Synthesis

This compound is widely recognized as a versatile building block in organic synthesis. It plays a crucial role in the development of complex organic molecules, particularly in the pharmaceutical industry. Its unique structure allows chemists to create new drugs with enhanced efficacy and specificity.

Case Studies:

  • Pharmaceutical Development: Research has shown that derivatives of this compound can be utilized to synthesize new anti-cancer agents. For example, modifications to the pyrimidine ring have led to compounds with improved biological activity against specific cancer cell lines .
  • Synthesis of Heterocycles: The compound is also employed in synthesizing various heterocyclic compounds that are essential in medicinal chemistry .

Materials Science

In materials science, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is used to develop advanced materials such as polymers and coatings. Its chemical properties enhance the durability and performance of these materials.

Applications:

  • Polymer Development: The compound serves as a cross-linking agent in polymer synthesis, contributing to the formation of robust materials with desirable mechanical properties .
  • Coatings: It is incorporated into coatings that require specific chemical resistance and stability under various environmental conditions .

Catalysis

This compound acts as a ligand in catalytic processes, significantly improving reaction rates and selectivity in chemical transformations. Its role as a catalyst is crucial for efficient industrial processes.

Key Insights:

  • Catalytic Efficiency: Studies indicate that using this compound in palladium-catalyzed reactions results in higher yields compared to traditional catalysts .
  • Selective Transformations: The compound facilitates selective transformations in complex organic reactions, which is vital for synthesizing fine chemicals and pharmaceuticals .

Bioconjugation

In bioconjugation techniques, this compound plays a pivotal role by facilitating the attachment of biomolecules to surfaces or other molecules.

Applications:

  • Drug Delivery Systems: The compound's ability to form stable conjugates with therapeutic agents enhances drug delivery efficiency and targeting capabilities .
  • Diagnostic Applications: It is also utilized in developing diagnostic tools where biomolecule attachment is critical for assay performance .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisBuilding block for complex organic moleculesEnhanced drug efficacy
Materials ScienceDevelopment of polymers and coatingsImproved durability and performance
CatalysisActs as a ligand in catalytic processesIncreased reaction rates and selectivity
BioconjugationFacilitates attachment of biomolecules for drug delivery and diagnosticsEnhanced targeting and efficiency

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The boronate ester group can interact with biological molecules, forming reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable building block in the synthesis of complex organic molecules .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11H17BN2O2C_{11}H_{17}BN_2O_2 with a molecular weight of approximately 220.07 g/mol. This compound features a pyrimidine ring substituted with a boronic ester moiety that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrimidine and boronic acid derivatives exhibit diverse pharmacological effects. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Studies have shown that pyrimidine derivatives can possess significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines. The IC50 values ranged from 0.87 to 12.91 μM for MCF-7 and MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased caspase levels in treated samples .

Antiviral Activity

Pyrimidines are also known for their antiviral properties:

  • Influenza Virus Inhibition : Recent studies indicated that related pyrimidine compounds exhibited a significant reduction in viral load in infected mice models. This suggests a potential application for treating influenza infections .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives:

  • Study on MDA-MB-231 Cells : A pharmacodynamic study revealed that treatment with the compound led to a significant reduction in lung metastasis in mouse models of triple-negative breast cancer (TNBC). The compound outperformed known inhibitors in reducing metastatic nodules .
  • Safety Profile Assessment : A toxicity study conducted on healthy mice indicated no acute toxicity at doses up to 2000 mg/kg. This finding supports the safety profile of the compound for further development .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by:

  • Bioavailability : Oral bioavailability was reported at 31.8% following administration at a dose of 10 mg/kg .
  • Clearance Rate : The compound exhibited a clearance rate of approximately 82.7 mL/h/kg after intravenous administration .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-8-13-6-9(7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBZMDPXIDGRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671661
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052686-67-5
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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